molecular formula C13H7F2N3O3 B8286961 4-(2,5-Difluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine CAS No. 888721-87-7

4-(2,5-Difluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8286961
Key on ui cas rn: 888721-87-7
M. Wt: 291.21 g/mol
InChI Key: ICRPOUJITUGSRX-UHFFFAOYSA-N
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Patent
US07173031B2

Procedure details

Following a similar procedure as described in Step A of Example 313 and using 1,2,4-trifluoro-5-nitrobenzene, 1H-pyrrolo[2,3-b]pyridin-4-ol (268 mg, 2.0 mmol) was converted to the title compound (230 mg, 40%). MS(ESI) m/z 292.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([F:11])=[CH:4][C:3]=1F.[NH:13]1[C:17]2[N:18]=[CH:19][CH:20]=[C:21]([OH:22])[C:16]=2[CH:15]=[CH:14]1>>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([F:11])=[CH:4][C:3]=1[O:22][C:21]1[CH:20]=[CH:19][N:18]=[C:17]2[NH:13][CH:14]=[CH:15][C:16]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Step Two
Name
Quantity
268 mg
Type
reactant
Smiles
N1C=CC2=C1N=CC=C2O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=C3C(=NC=C2)NC=C3)C=C(C(=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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